molecular formula C19H25N B1385328 N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline CAS No. 1040688-61-6

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline

Cat. No.: B1385328
CAS No.: 1040688-61-6
M. Wt: 267.4 g/mol
InChI Key: ZKPAFMPLGRRAPB-UHFFFAOYSA-N
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Description

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzyl group substituted with an isopropyl group at the para position and a trimethyl-substituted aniline moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline typically involves the reaction of 4-isopropylbenzyl chloride with 2,4,6-trimethylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline involves its interaction with specific molecular targets and pathways. It modulates transcriptional activation by steroid receptors such as NR3C1, NR3C2, and ESR1. Additionally, it acts as a positive regulator of the circadian clock gene expression by stimulating the transcription of BMAL1, CLOCK, and CRY1 through its coactivator role for RORA and RORC .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline is unique due to its specific substitution pattern on the benzyl and aniline moieties, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2,4,6-trimethyl-N-[(4-propan-2-ylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N/c1-13(2)18-8-6-17(7-9-18)12-20-19-15(4)10-14(3)11-16(19)5/h6-11,13,20H,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPAFMPLGRRAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCC2=CC=C(C=C2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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